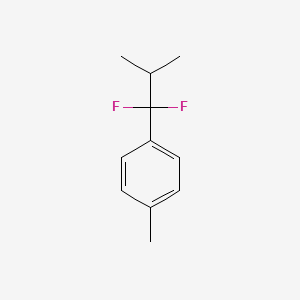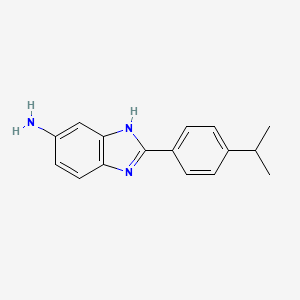
2-(4-Isopropyl-phenyl)-1H-benzoimidazol-5-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Isopropyl-phenyl)-1H-benzoimidazol-5-ylamine is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropyl-phenyl)-1H-benzoimidazol-5-ylamine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amination: The final step involves the introduction of the amine group at the 5-position of the benzimidazole ring. This can be achieved through nucleophilic substitution reactions using suitable amine precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反応の分析
Types of Reactions
2-(4-Isopropyl-phenyl)-1H-benzoimidazol-5-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of substituted benzimidazole derivatives.
科学的研究の応用
2-(4-Isopropyl-phenyl)-1H-benzoimidazol-5-ylamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, antiviral, and anticancer properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
作用機序
The mechanism of action of 2-(4-Isopropyl-phenyl)-1H-benzoimidazol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
2-Phenyl-1H-benzoimidazol-5-ylamine: Lacks the isopropyl group, which may affect its biological activity and properties.
2-(4-Methyl-phenyl)-1H-benzoimidazol-5-ylamine: Contains a methyl group instead of an isopropyl group, leading to differences in steric and electronic effects.
2-(4-Chloro-phenyl)-1H-benzoimidazol-5-ylamine: Contains a chloro group, which can significantly alter its reactivity and biological activity.
Uniqueness
The presence of the isopropyl group in 2-(4-Isopropyl-phenyl)-1H-benzoimidazol-5-ylamine imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and may contribute to its specific applications and effects.
特性
分子式 |
C16H17N3 |
|---|---|
分子量 |
251.33 g/mol |
IUPAC名 |
2-(4-propan-2-ylphenyl)-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C16H17N3/c1-10(2)11-3-5-12(6-4-11)16-18-14-8-7-13(17)9-15(14)19-16/h3-10H,17H2,1-2H3,(H,18,19) |
InChIキー |
DOHZEZKIFOIFML-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



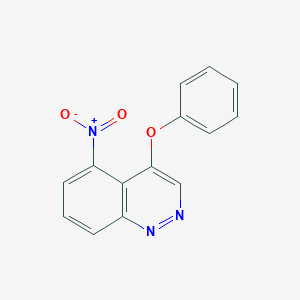
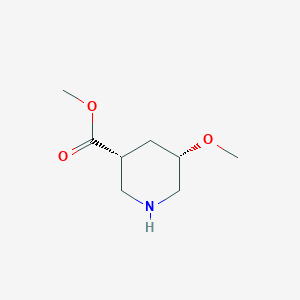
![(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate](/img/structure/B11763238.png)
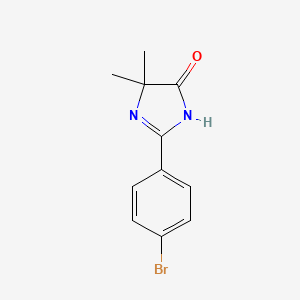
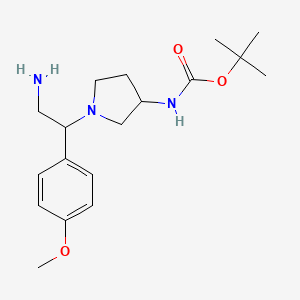
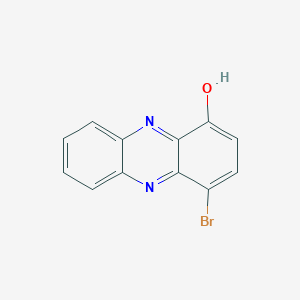
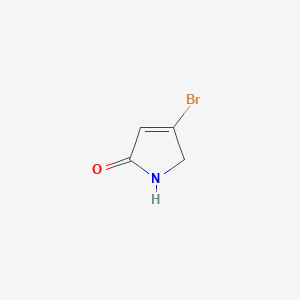
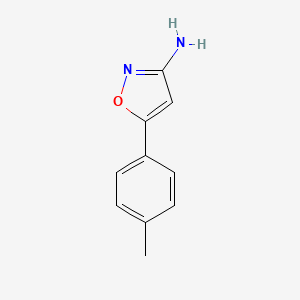

![4,5-Dihydro-6H-cyclopenta[b]furan-6-one](/img/structure/B11763265.png)
![5-[4'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole](/img/structure/B11763274.png)
![O-[(1-methylsulfonylpiperidin-4-yl)methyl]hydroxylamine](/img/structure/B11763275.png)
